molecular formula C10H12N2O3 B1212034 Ethyl 2-phenylallophanate CAS No. 35104-18-8

Ethyl 2-phenylallophanate

Cat. No.: B1212034
CAS No.: 35104-18-8
M. Wt: 208.21 g/mol
InChI Key: VCGUVRCFKLUCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenylallophanate is an organic compound with the chemical formula C10H12N2O3. It is known for its anticonvulsive properties and has been studied for various applications in chemistry and industry . The compound is characterized by the presence of an allophanate group, which is a derivative of urethane.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-phenylallophanate can be synthesized through the reaction of phenyl isocyanate with ethyl urethane. This reaction typically occurs at high temperatures (≥170°C) and involves the formation of an intermediate allophanate product . The reaction conditions, such as the NCO/urethane ratio, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of ethyl phenyl allophanate involves the use of advanced techniques such as MALDI-TOF spectrometry and NMR spectroscopy to monitor the reaction and ensure the quality of the product . The process is optimized to achieve high yields and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenylallophanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert ethyl phenyl allophanate into simpler compounds.

    Substitution: The allophanate group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce amines and alcohols .

Comparison with Similar Compounds

Ethyl 2-phenylallophanate can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific anticonvulsive properties and its versatility in chemical synthesis and industrial applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in multiple fields .

Properties

CAS No.

35104-18-8

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl N-carbamoyl-N-phenylcarbamate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13)

InChI Key

VCGUVRCFKLUCRS-UHFFFAOYSA-N

SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)N

35104-18-8

Synonyms

ethyl phenyl allophanate
SCS 35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.